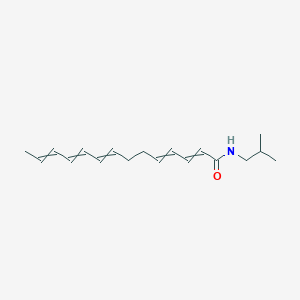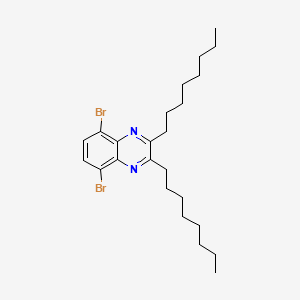
N-(2-methylpropyl)tetradeca-2,4,8,10,12-pentaenamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-methylpropyl)tetradeca-2,4,8,10,12-pentaenamide is an organic compound with the molecular formula C18H27NO. It is a member of the fatty amides class and is known for its unique structure, which includes multiple conjugated double bonds.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methylpropyl)tetradeca-2,4,8,10,12-pentaenamide typically involves the condensation of 2-methylpropanamine with tetradeca-2,4,8,10,12-pentaenoic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the use of solvents and catalysts to facilitate the reaction and achieve high yields .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and advanced purification techniques to obtain high-purity products .
化学反応の分析
Types of Reactions
N-(2-methylpropyl)tetradeca-2,4,8,10,12-pentaenamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The compound can be reduced to form saturated amides.
Substitution: It can undergo nucleophilic substitution reactions, where the amide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed.
Major Products Formed
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Formation of saturated amides.
Substitution: Formation of substituted amides and other derivatives.
科学的研究の応用
N-(2-methylpropyl)tetradeca-2,4,8,10,12-pentaenamide has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study conjugated systems and amide chemistry.
Biology: Investigated for its role in plant defense mechanisms and its interaction with biological membranes.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
作用機序
The mechanism of action of N-(2-methylpropyl)tetradeca-2,4,8,10,12-pentaenamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: It inhibits the enzyme acyl-CoA:cholesterol acyltransferase, which plays a role in cholesterol metabolism.
Pathways Involved: The compound affects lipid metabolism and has been shown to modulate the activity of ion channels in sensory neurons, leading to its characteristic tingling sensation.
類似化合物との比較
Similar Compounds
N-Isobutyl-2,4,8,10,12-tetradecapentaenamide: Shares a similar structure but differs in the substitution pattern.
N-(2-Hydroxy-2-methylpropyl)-2,4,8,10,12-tetradecapentaenamide: Contains a hydroxyl group, leading to different chemical properties.
Uniqueness
N-(2-methylpropyl)tetradeca-2,4,8,10,12-pentaenamide is unique due to its specific substitution pattern and the presence of multiple conjugated double bonds, which contribute to its distinct chemical reactivity and biological activity .
特性
分子式 |
C18H27NO |
|---|---|
分子量 |
273.4 g/mol |
IUPAC名 |
N-(2-methylpropyl)tetradeca-2,4,8,10,12-pentaenamide |
InChI |
InChI=1S/C18H27NO/c1-4-5-6-7-8-9-10-11-12-13-14-15-18(20)19-16-17(2)3/h4-9,12-15,17H,10-11,16H2,1-3H3,(H,19,20) |
InChIキー |
KVUKDCFEXVWYBN-UHFFFAOYSA-N |
正規SMILES |
CC=CC=CC=CCCC=CC=CC(=O)NCC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{[3-(Trifluoromethyl)pyridin-2-yl]methylidene}hydroxylamine](/img/structure/B13385106.png)









![6-N-cyclopropyl-9-[4-[(2-methylpropan-2-yl)oxymethyl]cyclopent-2-en-1-yl]purine-2,6-diamine](/img/structure/B13385172.png)


![2-(7,8-Difluoro-6,11-dihydrobenzo[c][1]benzothiepin-11-yl)-11-hydroxy-5-oxa-1,2,8-triazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-9,12-dione](/img/structure/B13385184.png)
